3,5-Dichlorophenylhydrazine

Description

BenchChem offers high-quality 3,5-Dichlorophenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlorophenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

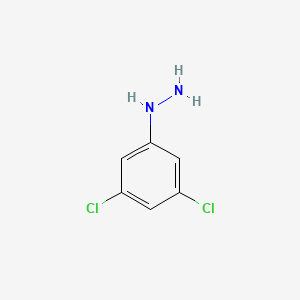

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCIFROLPHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344930 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39943-56-1 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3,5-Dichlorophenylhydrazine: CAS Number, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichlorophenylhydrazine, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document details its chemical identity, including its CAS numbers for both the free base and hydrochloride salt, and presents a thorough compilation of its physicochemical properties. Detailed experimental protocols for its synthesis and purification are provided, alongside an analysis of its spectral characteristics. Furthermore, this guide explores its applications in drug discovery and development, with a focus on its role as a precursor to potent biologically active molecules.

Chemical Identity and Physicochemical Properties

3,5-Dichlorophenylhydrazine is a disubstituted phenylhydrazine that serves as a versatile building block in organic synthesis. It is most commonly handled and commercially available as its hydrochloride salt due to its increased stability.

Table 1: Chemical Identification of 3,5-Dichlorophenylhydrazine and its Hydrochloride Salt

| Identifier | 3,5-Dichlorophenylhydrazine (Free Base) | 3,5-Dichlorophenylhydrazine Hydrochloride |

| CAS Number | 39943-56-1[1] | 63352-99-8[2] |

| Molecular Formula | C₆H₆Cl₂N₂[1] | C₆H₇Cl₃N₂[3] |

| Molecular Weight | 177.03 g/mol [1] | 213.49 g/mol [2] |

| Appearance | - | White to light yellow/cream crystalline powder[3][4] |

| IUPAC Name | (3,5-dichlorophenyl)hydrazine | (3,5-dichlorophenyl)hydrazine;hydrochloride |

Table 2: Physicochemical Properties of 3,5-Dichlorophenylhydrazine Hydrochloride

| Property | Value | Reference |

| Melting Point | 208-210 °C (decomposes) | [2][3] |

| Boiling Point | 286.1 °C at 760 mmHg | [3] |

| Solubility | Soluble in water | [3] |

| Flash Point | 126.8 °C | [3] |

| Vapor Pressure | 0.0027 mmHg at 25°C | [3] |

Synthesis and Purification

The most common laboratory and industrial synthesis of 3,5-Dichlorophenylhydrazine hydrochloride involves a two-step process starting from 3,5-dichloroaniline. The first step is a diazotization reaction, followed by a reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride

Materials:

-

3,5-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

-

Starch-iodide paper

Procedure:

Step 1: Diazotization of 3,5-Dichloroaniline [3]

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition should be controlled to ensure the reaction mixture does not warm up significantly.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper, which will turn blue/black in its presence. Maintain a slight excess of nitrous acid for approximately 15-20 minutes to ensure complete diazotization.

-

The resulting solution contains the 3,5-dichlorophenyl diazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of the reducing agent. A common and effective reducing agent is stannous chloride dihydrate dissolved in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

-

The 3,5-Dichlorophenylhydrazine hydrochloride will precipitate out of the solution as a solid.

Step 3: Isolation and Purification [5]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic impurities.

-

Further purification can be achieved by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Synthesis Workflow

Caption: Synthesis workflow for 3,5-Dichlorophenylhydrazine Hydrochloride.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of 3,5-Dichlorophenylhydrazine.

Table 3: Spectroscopic Data for 3,5-Dichlorophenylhydrazine

| Technique | Expected Peaks / Signals |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the hydrazine group (-NH-NH₂) will appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration. |

| FTIR (cm⁻¹) | N-H stretching vibrations for the hydrazine group are expected in the range of 3200-3400 cm⁻¹. C-H stretching for the aromatic ring will be observed around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range. |

| Mass Spectrometry (m/z) | The molecular ion peak (M⁺) for the free base is expected at m/z 176, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns would involve the loss of NH₂ (m/z 161), N₂H₃ (m/z 145), and cleavage of the C-N bond. |

Applications in Drug Discovery and Development

3,5-Dichlorophenylhydrazine is a valuable precursor for the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities. Its derivatives have been investigated for their potential as therapeutic agents in several disease areas, most notably in oncology.

Precursor to Anticancer Agents

Derivatives of 3,5-Dichlorophenylhydrazine, particularly pyrazole and triazine-based compounds, have shown promising anticancer activity. These scaffolds are often designed to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

-

Kinase Inhibitors: The 3,5-dichlorophenyl moiety can be incorporated into molecules that target the ATP-binding site of various kinases. For example, derivatives have been explored as potential inhibitors of Src kinase and other tyrosine kinases implicated in tumor growth and metastasis.

-

Celecoxib Analogs: While not a direct precursor in the commercial synthesis of celecoxib, dichlorophenylhydrazine derivatives are used in the synthesis of analogous structures to explore new cyclooxygenase-2 (COX-2) inhibitors with potential anti-inflammatory and anticancer properties.

It is important to note that while 3,5-Dichlorophenylhydrazine is a key building block, the final biological activity is determined by the overall structure of the synthesized molecule.

Role in the Synthesis of Specific Drug Scaffolds

While a direct lineage to a marketed drug is not prominently documented, the synthetic utility of 3,5-Dichlorophenylhydrazine is evident in the construction of complex molecular architectures found in various investigational drugs. For instance, the synthesis of certain indazole and pyrazolopyrimidine cores, which are present in several kinase inhibitors like pazopanib and ponatinib, can conceptually start from substituted phenylhydrazines.[6][7][8] The specific substitution pattern of 3,5-Dichlorophenylhydrazine makes it a candidate for creating derivatives with unique electronic and steric properties that could influence target binding and pharmacokinetic profiles.

Safety and Handling

3,5-Dichlorophenylhydrazine hydrochloride is classified as harmful and an irritant. Appropriate safety precautions must be taken during its handling and use.

Table 4: Hazard and Safety Information for 3,5-Dichlorophenylhydrazine Hydrochloride

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H315: Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H319: Causes serious eye irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| H332: Harmful if inhaled. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Dichlorophenylhydrazine, and particularly its hydrochloride salt, is a chemical intermediate of significant importance in synthetic organic chemistry. Its well-defined properties and reactivity make it a valuable starting material for the construction of a diverse range of heterocyclic compounds. The demonstrated biological activity of its derivatives, especially in the field of oncology, underscores its continued relevance for researchers and professionals in drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in the pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. 3,5-Dichlorophenylhydrazine hydrochloride, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. mt.com [mt.com]

- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 7. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis of 3,5-Dichlorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

3,5-Dichlorophenylhydrazine hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of indole derivatives and other heterocyclic compounds with potential therapeutic applications. Its synthesis is typically achieved through a well-established two-step process commencing from 3,5-dichloroaniline. This process involves the diazotization of the primary aromatic amine followed by a reduction of the resulting diazonium salt.

Core Synthesis Pathway

The most common and efficient pathway for the synthesis of 3,5-Dichlorophenylhydrazine hydrochloride involves two primary chemical transformations:

-

Diazotization: 3,5-Dichloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, to form the corresponding 3,5-dichlorobenzenediazonium chloride. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Reduction: The intermediate diazonium salt is then reduced to the desired phenylhydrazine derivative. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in an acidic medium. The resulting 3,5-Dichlorophenylhydrazine is then isolated as its hydrochloride salt.

The overall reaction scheme is depicted below:

Experimental Protocols

The following tables provide a detailed, representative experimental protocol for the synthesis of 3,5-Dichlorophenylhydrazine hydrochloride. This protocol is based on established procedures for the synthesis of analogous phenylhydrazine derivatives.

Table 1: Experimental Protocol for the Synthesis of 3,5-Dichlorophenylhydrazine Hydrochloride

| Step | Procedure | Reagents and Solvents | Parameters | Observations |

| 1. Diazotization | 1.1. In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and water. | 3,5-Dichloroaniline (1.0 eq)Concentrated HClWater | Maintain temperature at 0-5 °C using an ice-salt bath. | A slurry or solution of the aniline hydrochloride is formed. |

| 1.2. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C. | Sodium Nitrite (1.0-1.1 eq)Water | Slow, dropwise addition.Vigorous stirring. | The reaction mixture may change color. Formation of the diazonium salt solution. | |

| 1.3. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. | - | Continuous stirring. | Ensures complete formation of the diazonium salt. | |

| 2. Reduction | 2.1. In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath. | Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.0-2.5 eq)Concentrated HCl | - | A clear or slightly hazy solution of the reducing agent is prepared. |

| 2.2. Slowly add the cold diazonium salt solution from Step 1.3 to the stannous chloride solution with vigorous stirring. | - | Maintain temperature below 10 °C.Slow addition. | A precipitate of the phenylhydrazine hydrochloride salt should form. | |

| 2.3. Allow the reaction mixture to stir for 1-2 hours, allowing it to slowly warm to room temperature. | - | - | The precipitate may become more crystalline. | |

| 3. Isolation and Purification | 3.1. Collect the precipitated solid by vacuum filtration. | - | - | A solid cake is collected on the filter paper. |

| 3.2. Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. | Dilute HClEthanol or Diethyl Ether | - | Washing removes residual acids and organic byproducts. | |

| 3.3. Dry the collected solid under vacuum at a low temperature. | - | - | A crystalline powder of 3,5-Dichlorophenylhydrazine hydrochloride is obtained. |

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product. Please note that the reaction yield is dependent on the specific reaction conditions and scale.

Table 2: Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 49-53 | >98 | - |

| 3,5-Dichlorophenylhydrazine hydrochloride | C₆H₇Cl₃N₂ | 213.49 | 214-218 (decomposes) | >95 | 70-85 |

Mandatory Visualization

The logical workflow of the synthesis is presented in the following diagram.

Safety Considerations

-

3,5-Dichloroaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should not be isolated.

-

Stannous Chloride: Stannous chloride is corrosive and can cause burns. Handle with care and appropriate PPE.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. All manipulations should be performed in a fume hood with appropriate PPE.

It is imperative that all experimental work is conducted by trained personnel in a properly equipped laboratory, following all institutional safety guidelines. A thorough risk assessment should be performed before commencing any chemical synthesis.

An In-depth Technical Guide to the Solubility of 3,5-Dichlorophenylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichlorophenylhydrazine and its hydrochloride salt in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility profiles and provides standardized experimental protocols for determining solubility.

Introduction

3,5-Dichlorophenylhydrazine is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules. Its solubility in different solvents is a critical parameter for its use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation. This document distinguishes between the free base (3,5-dichlorophenylhydrazine) and its more commonly available hydrochloride salt (3,5-dichlorophenylhydrazine hydrochloride), as their solubility profiles differ.

Solubility Profile

While specific quantitative solubility data (e.g., in g/L or mol/L) for 3,5-dichlorophenylhydrazine and its hydrochloride salt is not widely reported in the literature, a qualitative understanding of its solubility in common organic solvents has been established through various sources. The following tables summarize the available qualitative solubility information.

Table 1: Qualitative Solubility of 3,5-Dichlorophenylhydrazine

| Solvent | Qualitative Solubility | Notes |

| Methanol | Good | Suitable for synthesis applications[1] |

| Ethanol | Good | Suitable for synthesis applications[1] |

| Dimethyl Sulfoxide (DMSO) | Good | High stability in this solvent[1] |

Table 2: Qualitative Solubility of 3,5-Dichlorophenylhydrazine Hydrochloride

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble | The ionic character of the hydrochloride salt enhances its solubility in water[1][2] |

It is important to note that terms like "good" and "soluble" are qualitative and can vary in their specific meaning between different sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed methodology for the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

3.1. Principle

The shake-flask method involves agitating a surplus of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

3,5-Dichlorophenylhydrazine (or its hydrochloride salt)

-

Solvent of interest (e.g., methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.3. Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of 3,5-dichlorophenylhydrazine in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid 3,5-dichlorophenylhydrazine to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated HPLC method or another suitable analytical technique to determine the concentration of 3,5-dichlorophenylhydrazine.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature using the determined concentration and the dilution factor.

3.4. Experimental Workflow Diagram

References

Spectroscopic and Synthetic Profile of 3,5-Dichlorophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenylhydrazine is a halogenated aromatic hydrazine derivative. Hydrazine derivatives are an important class of compounds in organic synthesis, serving as key precursors for the formation of various heterocyclic systems with diverse pharmacological activities. This technical guide provides a summary of the available spectroscopic data for 3,5-Dichlorophenylhydrazine and its hydrochloride salt, outlines general experimental protocols for obtaining such data, and presents a relevant synthetic application.

Spectroscopic Data

Obtaining comprehensive, experimentally verified spectroscopic data for 3,5-Dichlorophenylhydrazine has proven to be challenging based on publicly available information. While commercial suppliers offer the hydrochloride salt, detailed spectral characterizations are not readily provided. Therefore, this section combines available physical data with predicted spectroscopic information.

It is crucial to note that the NMR and IR data presented below are predicted and should be confirmed by experimental analysis.

Table 1: Physical and Predicted Spectroscopic Data for 3,5-Dichlorophenylhydrazine

| Parameter | Data | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | - |

| Molecular Weight | 177.03 g/mol | - |

| Appearance | Off-white powder (for hydrochloride salt) | [1] |

| Melting Point | 208-210 °C (decomposes, for hydrochloride salt) | [2] |

| ¹H NMR (Predicted) | Aromatic protons (3H), Hydrazine protons (3H) | Predicted |

| ¹³C NMR (Predicted) | Aromatic carbons (6C) | Predicted |

| IR (Predicted) | N-H stretching, C-H aromatic stretching, C=C aromatic stretching, C-Cl stretching | Predicted |

Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base of 3,5-Dichlorophenylhydrazine is available. The monoisotopic mass is 175.9908 g/mol .[3]

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 3,5-Dichlorophenylhydrazine [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.99808 |

| [M+Na]⁺ | 198.98002 |

| [M-H]⁻ | 174.98352 |

| [M+NH₄]⁺ | 194.02462 |

| [M+K]⁺ | 214.95396 |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 3,5-Dichlorophenylhydrazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure the sample dissolves and to avoid interfering signals.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range for aromatic and hydrazine protons (typically 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

The spectral width should cover the typical range for aromatic carbons (e.g., 100-160 ppm).

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and collect the sample spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample like 3,5-Dichlorophenylhydrazine, a direct insertion probe or a technique like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation can be used.

-

Ionization :

-

Electron Ionization (EI) : This is a common technique for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI) : This is a softer ionization technique suitable for less volatile or thermally labile compounds, often used with liquid chromatography (LC-MS). The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it forms charged droplets.

-

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Synthetic Application: Fischer Indole Synthesis

3,5-Dichlorophenylhydrazine can be utilized as a key starting material in the Fischer indole synthesis, a powerful method for constructing indole rings.[4][5][6][7] The general workflow involves the reaction of a phenylhydrazine derivative with an aldehyde or a ketone under acidic conditions.

The following diagram illustrates the logical workflow for the synthesis of a substituted indole using 3,5-Dichlorophenylhydrazine.

Caption: Fischer Indole Synthesis Workflow.

Conclusion

References

- 1. 3,5-Dichlorophenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 3,5-二氯苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 3,5-dichlorophenylhydrazine (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Hydrazine Group in 3,5-Dichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydrazine functional group in 3,5-dichlorophenylhydrazine. A critical building block in synthetic organic chemistry, 3,5-dichlorophenylhydrazine is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably indoles and pyrazoles. This document details the core reactions of the hydrazine moiety, including condensation, redox, and nucleophilic substitution reactions. Emphasis is placed on providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Introduction

3,5-Dichlorophenylhydrazine is an aromatic hydrazine derivative characterized by a phenyl ring substituted with two chlorine atoms at the meta positions. The presence of these electron-withdrawing chloro groups significantly influences the electron density and, consequently, the reactivity of the hydrazine group. This guide explores the key chemical transformations of this functional group, providing a foundational understanding for its strategic use in the synthesis of complex organic molecules.

Core Reactivity of the Hydrazine Group

The reactivity of the hydrazine group in 3,5-dichlorophenylhydrazine is primarily centered around the nucleophilicity of the nitrogen atoms. This allows for a range of chemical transformations, which are detailed below.

Condensation Reactions

The most prominent reactions of 3,5-dichlorophenylhydrazine involve the condensation of its hydrazine group with carbonyl compounds. These reactions are fundamental to the construction of important heterocyclic scaffolds.

The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles. The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction of 3,5-dichlorophenylhydrazine with a carbonyl compound initially forms a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to yield the corresponding 5,7-dichloroindole derivative.[1][2][4]

General Reaction Scheme:

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole

-

Materials: 3,5-dichlorophenylhydrazine hydrochloride, cyclohexanone, polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid).[1]

-

Procedure:

-

A mixture of 3,5-dichlorophenylhydrazine hydrochloride and a slight molar excess of cyclohexanone is prepared.

-

The mixture is heated in the presence of an acid catalyst, such as polyphosphoric acid.

-

The reaction temperature and time are optimized to maximize the yield of the cyclized product. Typical conditions for Fischer indole synthesis can range from heating at 100°C for several hours.[6]

-

Upon completion, the reaction mixture is cooled and worked up by neutralization and extraction with an appropriate organic solvent.

-

The crude product is then purified by recrystallization or column chromatography.

-

Quantitative Data:

| Reactants | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine, Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | PPA | Toluene | 100 | 24 | High | [6] |

| 4-Chlorophenylhydrazine, Butan-2-one | 5-Chloro-2,3-dimethyl-1H-indole | H₂SO₄ | Ethanol | Reflux | Several | Good | [5] |

| p-Nitrophenylhydrazine, Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 | 30 | [4] |

Note: The table presents data for analogous reactions to provide an expected range of reaction conditions and yields.

The reaction of hydrazines with 1,3-dicarbonyl compounds provides a direct route to the synthesis of pyrazoles, a class of five-membered aromatic heterocycles.[7][8][9] The reaction of 3,5-dichlorophenylhydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, is expected to yield a substituted pyrazole. The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring.[7]

General Reaction Scheme:

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-(3,5-dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one

-

Materials: 3,5-dichlorophenylhydrazine, ethyl acetoacetate, ethanol, catalytic amount of acid (e.g., HCl) or base.[8][10]

-

Procedure:

-

3,5-Dichlorophenylhydrazine is dissolved in a suitable solvent, such as ethanol.

-

An equimolar amount of ethyl acetoacetate is added to the solution.

-

A catalytic amount of acid or base is introduced to facilitate the condensation and cyclization.

-

The reaction mixture is heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Quantitative Data:

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Catalyst/Solvent | Yield (%) | Reference |

| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazoles | Nano-ZnO | 95 | [8] |

| Phenylhydrazine | Ethyl acetoacetate | 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | [Dsim][TFA]/EtOH | High | [10] |

Note: This table provides data for similar Knorr pyrazole syntheses to indicate expected efficiency.

Redox Reactions

The hydrazine group can undergo both oxidation and reduction reactions, although specific examples with 3,5-dichlorophenylhydrazine are not well-documented in the searched literature. General principles of arylhydrazine redox chemistry can be applied.

Arylhydrazines can be oxidized to various products, including diazonium salts and aryl radicals, depending on the oxidizing agent and reaction conditions. For instance, oxidation with mild oxidizing agents in the presence of a radical trap can lead to arylated products.[11] The oxidation of hydrazines can also be catalyzed by peroxidases.

Hypothetical Oxidation Workflow:

Caption: Hypothetical oxidation pathway of 3,5-Dichlorophenylhydrazine.

The hydrazine group can be reduced, typically leading to the corresponding aniline and ammonia. A common method for the reduction of the N-N bond in hydrazines is catalytic hydrogenation. The reduction of 3,5-dichlorophenylhydrazine would yield 3,5-dichloroaniline.[12][13]

Hypothetical Reduction Workflow:

Caption: Hypothetical reduction pathway of 3,5-Dichlorophenylhydrazine.

Nucleophilic Substitution on the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group can act as nucleophiles, participating in acylation and alkylation reactions.

Acylation of 3,5-dichlorophenylhydrazine can be achieved using acylating agents such as acetic anhydride, typically in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[14] This reaction would lead to the formation of an N-acyl-N'-(3,5-dichlorophenyl)hydrazine.

Experimental Protocol: Acylation with Acetic Anhydride

-

Materials: 3,5-Dichlorophenylhydrazine, acetic anhydride, 4-dimethylaminopyridine (DMAP), suitable solvent.

-

Procedure:

-

Dissolve 3,5-dichlorophenylhydrazine in an appropriate solvent.

-

Add at least one equivalent of DMAP to the solution.

-

Add acetic anhydride (typically in excess) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched, and the product is isolated and purified.

-

Alkylation of hydrazines can be challenging due to the potential for multiple alkylations. However, selective mono- or dialkylation can be achieved under controlled conditions, often involving the use of protecting groups and strong bases.[15][16] For example, alkylation with an alkyl halide like methyl iodide would introduce a methyl group onto one or both of the nitrogen atoms.[17]

Experimental Protocol: Alkylation with Methyl Iodide

-

Materials: 3,5-Dichlorophenylhydrazine, methyl iodide, a suitable base (e.g., potassium carbonate), and a catalyst such as potassium iodide.[16]

-

Procedure:

-

A mixture of 3,5-dichlorophenylhydrazine, the base, and the catalyst is prepared in a suitable solvent.

-

Methyl iodide is added to the mixture, and the reaction is stirred at an appropriate temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the alkylated product, which is then purified.

-

Spectroscopic Data

While specific spectroscopic data for all derivatives of 3,5-dichlorophenylhydrazine are not available in the searched literature, representative data for a key product, 5-chloroindole, is provided below as a reference.

Table of Spectroscopic Data for 5-Chloroindole:

| Technique | Data | Reference |

| ¹H NMR | (CDCl₃, 400 MHz) δ: 8.0 (br s, 1H, NH), 7.59 (d, J=2.0 Hz, 1H, H-4), 7.20 (d, J=8.7 Hz, 1H, H-7), 7.12 (dd, J=8.7, 2.0 Hz, 1H, H-6), 6.45 (dd, J=3.2, 2.0 Hz, 1H, H-3). | [18] |

| ¹³C NMR | (CDCl₃) δ: 134.7, 129.5, 125.0, 122.2, 118.5, 111.7, 102.0. (Assignments for C2, C3, C3a, C4, C5, C6, C7, C7a are available in more detailed sources). | [9] |

| IR | Specific IR data for 5,7-dichloroindole was not found, but a related compound, 3,5-Dichlorophenylhydrazine hydrochloride, shows characteristic peaks. | [19] |

| MS (EI) | The mass spectrum of a related compound, 3,5-dichloro-2-hydrazinopyridine, shows a molecular ion peak corresponding to its molecular weight. A similar fragmentation pattern would be expected for derivatives of 3,5-dichlorophenylhydrazine. | [20] |

Role in Drug Development and Signaling Pathways

3,5-Dichlorophenylhydrazine serves as a crucial starting material for the synthesis of various biologically active molecules. Its derivatives, particularly the 5,7-dichloroindoles, have been investigated for their potential as anticancer agents. These compounds have been shown to act as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[6]

The EGFR-BRAF pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Mutations in the BRAF gene are common in several cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[6][7] Inhibitors that target components of this pathway are therefore of significant interest in oncology drug development.

Caption: Simplified EGFR-BRAF signaling pathway and the point of inhibition by 5,7-dichloroindole derivatives.

Conclusion

3,5-Dichlorophenylhydrazine is a valuable and versatile reagent in organic synthesis. The reactivity of its hydrazine group enables the construction of diverse and complex heterocyclic structures that are of significant interest in medicinal chemistry. A thorough understanding of its chemical reactivity, as detailed in this guide, is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional organic molecules. Further research into the specific quantitative aspects of its reactions and its potential direct interactions with biological systems will undoubtedly expand its applications in science and industry.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. orgchemres.org [orgchemres.org]

- 11. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 13. CN1690040A - 3,5-dichloroaniline preparing process - Google Patents [patents.google.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 16. kirj.ee [kirj.ee]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]

- 19. 3,5-Dichlorophenylhydrazine hydrochloride(63352-99-8) IR2 [m.chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 3,5-dichlorophenylhydrazine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of electrophilic aromatic substitution and analogous reactions reported for structurally similar molecules, such as other substituted phenylhydrazines and polychloroanilines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction to the Reactivity of 3,5-Dichlorophenylhydrazine

3,5-Dichlorophenylhydrazine is an aromatic compound featuring a hydrazino group (-NHNH₂) and two chlorine atoms meta- to each other on the phenyl ring. The reactivity and regioselectivity of this molecule in electrophilic substitution reactions are governed by the interplay of the electronic effects of these substituents.

-

Hydrazino Group (-NHNH₂): The hydrazino group is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system through the +M (mesomeric) effect. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, under strongly acidic conditions, the hydrazino group can be protonated to form the -NHNH₃⁺ group, which is a strongly deactivating, meta-directing group due to its -I (inductive) effect.

-

Chlorine Atoms (-Cl): Chlorine is a deactivating, ortho, para-directing group. It deactivates the ring towards electrophilic attack via its strong -I effect but directs incoming electrophiles to the ortho and para positions through its weaker +M effect, where it can donate a lone pair of electrons to stabilize the arenium ion intermediate.

Overall Reactivity and Regioselectivity: The presence of two deactivating chlorine atoms renders the benzene ring of 3,5-dichlorophenylhydrazine significantly electron-deficient and therefore, less reactive towards electrophiles compared to unsubstituted phenylhydrazine. The directing effects of the substituents are additive. The hydrazino group strongly directs to the C2, C4, and C6 positions. The chlorine atom at C3 directs to the C2, C4, and C6 positions, while the chlorine atom at C5 directs to the C2, C4, and C6 positions. Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho and para to the hydrazino group (C2, C4, and C6). Given that C4 is sterically less hindered than C2 and C6, it is the most probable site of substitution.

A Technical Guide to the Biological Activities of Dichlorophenylhydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylhydrazine and its derivatives represent a versatile class of chemical compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the hydrazine moiety, coupled with the electronic effects of the dichlorophenyl ring, makes these compounds valuable precursors for generating diverse chemical scaffolds, most notably hydrazones. These resulting derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antifungal, and antidepressant effects. This technical guide provides a comprehensive overview of the known biological activities of dichlorophenylhydrazine derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

I. Antimicrobial Activity

Hydrazones derived from dichlorophenylhydrazines have shown significant potential as antimicrobial agents. These compounds exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Specific Derivative/Modification | Target Organism | MIC (µg/mL) | Reference |

| 2,4-Dichlorophenylhydrazones | Hydrazone with p-nitro group | Proteus mirabilis | 12.5 | [1] |

| Staphylococcus aureus | 25 | [1] | ||

| Campylobacter fetus | 25 | [1] | ||

| Methicillin-resistant S. aureus (MRSA) | 25 | [1] | ||

| Lactic Acid Hydrazide-Hydrazones | Derivative with NO2 substituent | Staphylococcus aureus | 64-128 | [2] |

| Streptococcus pneumoniae | 64-128 | [2] | ||

| Escherichia coli | 64-128 | [2] | ||

| Pseudomonas aeruginosa | 64-128 | [2] | ||

| Isonicotinic Acid Hydrazide-Hydrazones | - | Gram-positive bacteria | 1.95–7.81 | [2] |

| Nitrofurazone Analogues | - | Staphylococcus spp. | 0.002–7.81 | [3] |

| Bacillus spp. | 0.002–7.81 | [3] |

Experimental Protocols: Antimicrobial Assays

A general method for synthesizing hydrazones involves the acid-catalyzed condensation of a dichlorophenylhydrazine with an appropriate aldehyde or ketone.[3][4]

Materials:

-

Dichlorophenylhydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine hydrochloride)

-

Aldehyde or ketone

-

Ethanol or Methanol (solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve the dichlorophenylhydrazine hydrochloride (1 mmol) in ethanol or methanol.

-

Add the selected aldehyde or ketone (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature to allow the hydrazone product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified hydrazone.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3][5]

Materials:

-

Synthesized hydrazone derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Antimicrobial Effects

The antimicrobial action of hydrazone derivatives is believed to occur through multiple mechanisms, primarily targeting essential cellular processes in microorganisms.

II. Anticancer Activity

Derivatives of dichlorophenylhydrazine, particularly hydrazones, have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer potential of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Derivative Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Tetracaine Hydrazide-Hydrazones | Compound 2m | Colo-205 (Colon) | 20.5 (24h), 17.0 (48h) | [6] |

| Compound 2s | HepG2 (Liver) | 20.8 (24h), 14.4 (48h) | [6] | |

| Hydrazide-Hydrazone Derivatives | Compound 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | |

| MCF-7 (Breast) | 2.99 | |||

| HT-29 (Colon) | 1.71 | |||

| Quinoline-based Dihydrazones | Compound 3b | MCF-7 (Breast) | 7.016 | [7] |

| Compound 3c | MCF-7 (Breast) | 7.05 | [7] | |

| Hydrazone Derivatives | Compound 16 | HepG2 (Liver) | Similar to Sorafenib | [8] |

Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][6][9]

Materials:

-

Cancer cell lines

-

Synthesized hydrazone derivatives

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the hydrazone compounds (typically in a range from 0.1 to 100 µM) dissolved in the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a further 24 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Mechanism of Action: Anticancer Effects

The anticancer activity of dichlorophenylhydrazine derivatives often involves the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as those involving Cyclooxygenase-2 (COX-2).

III. Antifungal Activity

Certain hydrazone derivatives of dichlorophenylhydrazine have also been investigated for their antifungal properties.

Quantitative Data: Antifungal Activity

| Derivative Class | Specific Derivative/Modification | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone Derivatives | PP17 | Candida albicans SC5314 | 8-32 | [10] |

| PP49 | Candida auris | <32 | [10] | |

| Candida parapsilosis | <32 | [10] | ||

| PP50 | Candida parapsilosis | <32 | [10] | |

| PP53 | Candida parapsilosis | <32 | [10] | |

| 2,4-Dichlorophenoxy Diacylhydrazines | Compound 4b | Sphaerotheca fuligenea | EC50 < 500 | [11] |

| Compound 4p | Corynespora cassiicola | EC50 < 500 (85% efficacy) | [11] | |

| Compound 4q | Corynespora cassiicola | EC50 < 500 (87% efficacy) | [11] |

Experimental Protocols: Antifungal Assays

The experimental protocol for determining the antifungal activity (MIC) is similar to the broth microdilution method described for antibacterial testing, with RPMI-1640 medium typically used for fungal cultures.[10]

IV. Antidepressant Activity

A significant area of investigation for dichlorophenylhydrazine derivatives is their potential as antidepressant agents, primarily through the inhibition of monoamine oxidase (MAO) enzymes.

Quantitative Data: MAO Inhibition

| Derivative Class | Specific Derivative/Modification | Target Enzyme | IC50 (µM) | Reference |

| 1-Substituted-2-phenylhydrazones | Compound 2a | hMAO-A | 0.342 | [12] |

| Compound 2b | hMAO-A | 0.028 | [12] |

Experimental Protocols: MAO Inhibition Assay

An in-vitro fluorometric assay using a reagent like Amplex Red® is a common method to determine the inhibitory activity of compounds against MAO-A and MAO-B.[12]

Materials:

-

Human MAO-A and MAO-B enzymes

-

Synthesized hydrazone derivatives

-

Amplex Red® reagent

-

Horseradish peroxidase (HRP)

-

Substrate (e.g., p-tyramine)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B).

-

In a 96-well plate, add the MAO enzyme, HRP, and the test compound or reference inhibitor.

-

Initiate the reaction by adding the Amplex Red® reagent and the substrate.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition and determine the IC50 values.

Mechanism of Action: MAO Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, dichlorophenylhydrazine derivatives can increase the levels of these neurotransmitters in the brain, which is a key mechanism for alleviating symptoms of depression.

Conclusion

Dichlorophenylhydrazine derivatives, particularly in the form of hydrazones, represent a highly versatile and pharmacologically significant class of compounds. The data and protocols presented in this guide highlight their considerable potential in the development of new therapeutic agents for a range of diseases. The ease of synthesis and the tunability of their chemical structures offer a promising platform for medicinal chemists to design and optimize novel drug candidates with enhanced efficacy and selectivity. Further research into the specific structure-activity relationships and the elucidation of detailed molecular mechanisms will be crucial in translating the potential of these compounds into clinical applications.

References

- 1. discoveryjournals.org [discoveryjournals.org]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Synthetic Therapeutics: A Historical and Technical Guide to the Discovery of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of substituted phenylhydrazines, a class of compounds that marked a pivotal moment in the history of medicinal chemistry and drug development. We will explore the foundational syntheses, the key scientific figures, and the early therapeutic applications that emerged from this groundbreaking work in the late 19th century. The information presented herein is curated to provide a detailed historical and technical perspective for professionals in the fields of chemical and pharmaceutical sciences.

The Genesis of Phenylhydrazines: Hermann Emil Fischer's Breakthrough

The story of substituted phenylhydrazines begins with the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine, a derivative of hydrazine.[1][2] This discovery was not merely the creation of a new chemical entity but the dawn of a new era in organic synthesis and its application to biological systems. Fischer's initial preparation involved the reduction of a phenyl diazonium salt using sulfite salts.[1]

Experimental Protocol: Fischer's Synthesis of Phenylhydrazine

Based on historical accounts, the synthesis of phenylhydrazine as first reported by Fischer follows the general principles outlined below. It is important to note that laboratory practices and safety standards of the 19th century differ significantly from modern protocols.

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium sulfite

-

Sodium hydroxide

Methodology:

-

Diazotization: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.[1][2]

-

Reduction: The resulting diazonium salt is then reduced using a solution of sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine.[1]

This seemingly straightforward synthesis unlocked a powerful new reagent for organic chemistry. One of its most significant early applications, also developed by Fischer in 1883, was the Fischer indole synthesis , a method to produce indoles from phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][3][4] This reaction remains a cornerstone of heterocyclic chemistry and is utilized in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[3][4]

The First Synthetic Drug: Ludwig Knorr and the Birth of Antipyrine

While Fischer's work laid the chemical foundation, it was his student, Ludwig Knorr, who propelled substituted phenylhydrazines into the realm of medicine. In 1883, during his search for quinine-related compounds, Knorr synthesized a new compound he named antipyrine (later known as phenazone).[5][6][7][8] Antipyrine was one of the very first synthetic drugs to be introduced into clinical practice and became the most widely used analgesic and antipyretic until the advent of Aspirin.[5][9]

The synthesis of antipyrine is a classic example of the Knorr pyrazole synthesis , a reaction that condenses a hydrazine derivative with a β-ketoester.[10][11]

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a precursor to Antipyrine)

The following protocol is based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[11]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

Methodology:

-

Initial Condensation: Phenylhydrazine and ethyl acetoacetate are combined at ambient temperature. This results in the formation of an oily condensation product and water.[11]

-

Separation: The water formed during the initial reaction is separated from the oily product.[11]

-

Cyclization: The oily condensation product is then heated on a water bath. This heating step induces cyclization through the elimination of ethanol, leading to the formation of the crude 1-phenyl-3-methyl-5-pyrazolone.[11]

To produce antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one), the resulting pyrazolone intermediate is subsequently methylated.[12]

Quantitative Data from Knorr's Original Synthesis

| Reactant | Mass |

| Phenylhydrazine | 100 g |

| Ethyl acetoacetate | 125 g |

Table 1: Reactant quantities from Knorr's 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone.[11]

Early Biological Activity and Mechanism of Action

Antipyrine was introduced to the market as a powerful analgesic (pain-reducing) and antipyretic (fever-reducing) agent.[6][9] Its therapeutic success was a landmark achievement, demonstrating that synthetically derived molecules could possess significant medicinal properties. While the precise molecular mechanisms were not understood in the 19th century, modern pharmacology has elucidated that antipyrine's effects are primarily due to its inhibition of cyclooxygenase (COX) enzymes.[6][12] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Visualizing the Historical Discoveries

To better illustrate the relationships and workflows of these pioneering discoveries, the following diagrams are provided.

Caption: Workflow of Fischer's discovery of phenylhydrazine and the subsequent development of the Fischer indole synthesis.

Caption: The Knorr pyrazole synthesis pathway leading to the creation of Antipyrine.

Conclusion

The discovery of substituted phenylhydrazines by Hermann Emil Fischer and the subsequent development of antipyrine by Ludwig Knorr represent a watershed moment in the history of science and medicine. These events not only introduced a new class of chemical compounds and powerful synthetic methodologies but also heralded the beginning of the modern pharmaceutical industry. The principles established in these early syntheses continue to influence contemporary drug discovery and development, underscoring the enduring legacy of these 19th-century pioneers. This guide serves as a testament to their ingenuity and the profound impact of their work on human health.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 3. Fischer_indole_synthesis [chemeurope.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 9. Phenazone - Wikipedia [en.wikipedia.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

Application Notes and Protocols for the Fischer Indole Synthesis of 4,6-Dichloroindoles using 3,5-Dichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a core structural motif in numerous pharmaceuticals, agrochemicals, and natural products.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is typically formed in-situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency and the required conditions.

This document provides detailed application notes and protocols for the use of 3,5-dichlorophenylhydrazine in the Fischer indole synthesis to produce 4,6-dichloroindoles. Due to the presence of two electron-withdrawing chloro groups on the phenylhydrazine ring, the reaction can be more challenging compared to reactions with electron-rich phenylhydrazines, often necessitating specific reaction conditions to achieve satisfactory yields.[2] 4,6-dichloroindole and its derivatives are of interest in medicinal chemistry due to the prevalence of chlorinated compounds in approved drugs and their potential to modulate biological activity.

Reaction Mechanism and Considerations

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3,5-dichlorophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is often the rate-determining step. The electron-withdrawing nature of the chlorine atoms can hinder this step.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic 4,6-dichloroindole.[1]

Due to the deactivating effect of the two chlorine atoms, stronger acids or higher temperatures may be required to drive the reaction to completion. Common catalysts for the Fischer indole synthesis include Brønsted acids like sulfuric acid and hydrochloric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of 4,6-dichloroindoles using 3,5-dichlorophenylhydrazine. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.

Protocol 1: General Synthesis of 4,6-Dichloroindoles using a Brønsted Acid Catalyst

Materials:

-

3,5-Dichlorophenylhydrazine hydrochloride

-

Selected ketone or aldehyde (e.g., acetone, methyl ethyl ketone, cyclohexanone, acetophenone)

-

Glacial acetic acid or ethanol

-

Concentrated sulfuric acid or polyphosphoric acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate or dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (In-situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorophenylhydrazine hydrochloride (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent such as glacial acetic acid or ethanol.

-

Acid-Catalyzed Cyclization: Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or an excess of polyphosphoric acid) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4,6-dichloroindole derivative by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

| 3,5-Dichlorophenylhydrazine | Carbonyl Compound | Product | Expected Yield Range |

| 3,5-Dichlorophenylhydrazine | Acetone | 4,6-Dichloro-2-methylindole | Moderate |

| 3,5-Dichlorophenylhydrazine | Methyl Ethyl Ketone | 4,6-Dichloro-2,3-dimethylindole | Moderate to Low |

| 3,5-Dichlorophenylhydrazine | Cyclohexanone | 7,9-Dichloro-1,2,3,4-tetrahydrocarbazole | Moderate |

| 3,5-Dichlorophenylhydrazine | Acetophenone | 4,6-Dichloro-2-phenylindole | Moderate to Low |

Mandatory Visualizations

Fischer Indole Synthesis Workflow

Caption: General workflow for the Fischer indole synthesis of 4,6-dichloroindoles.

Logical Relationship of Reaction Parameters

Caption: Factors influencing the outcome of the Fischer indole synthesis.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of chlorine atoms can modulate a compound's pharmacokinetic and pharmacodynamic properties. While specific signaling pathways for 4,6-dichloroindoles are not extensively documented, substituted indoles are known to interact with various biological targets, including:

-

Kinases: Many kinase inhibitors feature an indole core, targeting signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.

-

G-protein coupled receptors (GPCRs): Indole derivatives can act as agonists or antagonists for various GPCRs, including serotonin and dopamine receptors.

-

Enzymes: Substituted indoles can inhibit various enzymes involved in disease processes.

The 4,6-dichloroindole scaffold, synthesized via the methods described, provides a valuable starting point for the development of novel therapeutic agents. Further derivatization of the indole ring can lead to the discovery of potent and selective modulators of various biological targets.

Note: The provided protocols are general and may require optimization for specific substrates. It is essential to consult the relevant safety data sheets (SDS) for all chemicals used and to perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment. The absence of extensive literature on specific yields for 3,5-dichlorophenylhydrazine highlights an area for further research and publication.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3,5-Dichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole derivatives utilizing 3,5-dichlorophenylhydrazine as a key starting material. The protocols detailed below are based on the well-established Knorr pyrazole synthesis, a versatile and widely used method in heterocyclic chemistry. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are known to exhibit a broad spectrum of pharmacological activities. The incorporation of a 3,5-dichlorophenyl moiety can significantly influence the biological activity of the resulting pyrazole derivatives, making them interesting candidates for drug discovery and development. This document outlines the synthesis of two such derivatives: 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole and 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Data Presentation

The following table summarizes the expected products and their key characteristics based on the protocols described herein. Please note that yields are estimates based on similar reactions and may vary depending on experimental conditions.

| Product Name | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Estimated Yield (%) |

| 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole | 3,5-Dichlorophenylhydrazine, Acetylacetone | C₁₁H₁₀Cl₂N₂ | 241.12 | Off-white solid | 75-85 |

| 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 3,5-Dichlorophenylhydrazine, Ethyl acetoacetate | C₁₀H₈Cl₂N₂O | 243.09 | Light yellow solid | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole via the condensation of 3,5-dichlorophenylhydrazine with acetylacetone.

Materials:

-

3,5-Dichlorophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Acetate (optional, for hydrochloride salt)

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorophenylhydrazine hydrochloride (1.0 eq) in ethanol. If using the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize.

-

Reagent Addition: To the stirred solution, add acetylacetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-